molecular formula C12H13ClN2O3 B2635769 N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide CAS No. 163595-57-1

N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide

Cat. No.: B2635769
CAS No.: 163595-57-1
M. Wt: 268.7
InChI Key: ICMWRERCRNMAKK-UHFFFAOYSA-N
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Description

N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamido group and a chloroacetyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide typically involves the acylation of aniline derivatives. One common method includes the reaction of 3-acetamidoaniline with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to control the exothermic nature of the acylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The phenyl ring and acetamido group can participate in oxidation and reduction reactions, respectively.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Derivatives with new functional groups replacing the chloroacetyl group.

    Hydrolysis: Carboxylic acids and amines.

    Oxidation: Oxidized phenyl derivatives.

    Reduction: Reduced acetamido derivatives.

Mechanism of Action

The mechanism of action of N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide involves its interaction with biological targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The acetamido group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide is unique due to the presence of both acetamido and chloroacetyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c1-7(16)14-9-3-4-10(12(18)6-13)11(5-9)15-8(2)17/h3-5H,6H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMWRERCRNMAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)CCl)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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